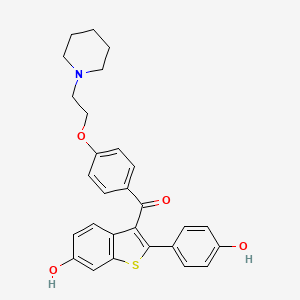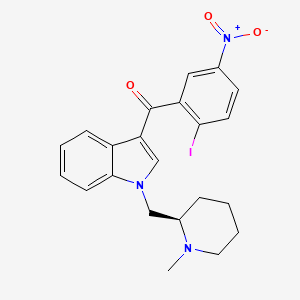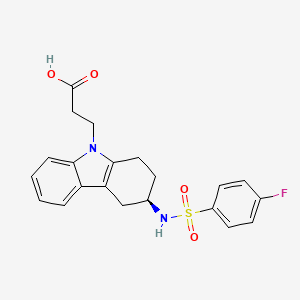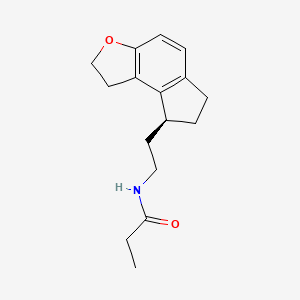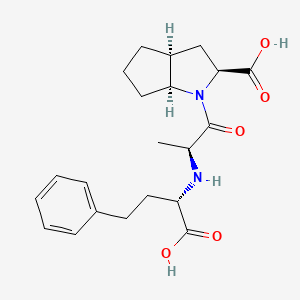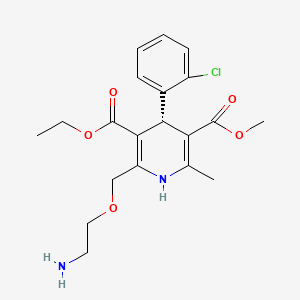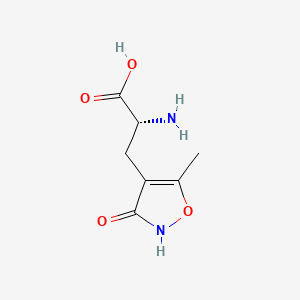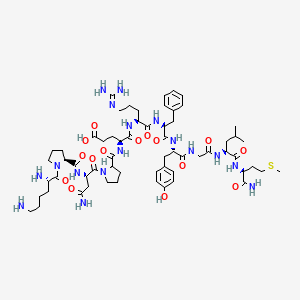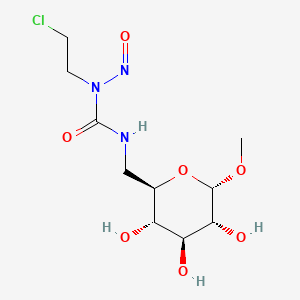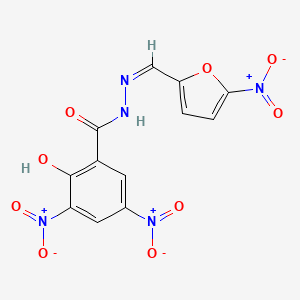
Nifursol
Übersicht
Beschreibung
Nifursol ist ein starkes und oral wirksames Nitrofuran-Veterinär-Antibiotikum, das hauptsächlich zur Vorbeugung von Histomonose bei Geflügel und anderen Tieren eingesetzt wird . Es ist bekannt für seinen schnellen Metabolismus zum Marker 3,5-Dinitrosalicylsäurehydrazid (DNSH), der lange Zeit bestehen bleiben kann . This compound wurde in der Veterinärmedizin weit verbreitet eingesetzt, ist aber in der Europäischen Union und anderen Ländern aufgrund seiner potenziellen schädlichen Wirkungen als Futtermittelzusatzstoff verboten .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen die Bildung seiner Nitrofuran- und Benzohydrazid-Komponenten erfolgt. Der Syntheseweg beinhaltet typischerweise die Reaktion von 2-Hydroxy-3,5-Dinitrobenzoesäure mit Hydrazin, um das Zwischenprodukt Benzohydrazid zu bilden. Dieses Zwischenprodukt wird dann mit 5-Nitrofurfural umgesetzt, um this compound zu produzieren . Industrielle Produktionsverfahren umfassen oft die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
Nifursol is synthesized through a series of chemical reactions involving the formation of its nitrofuran and benzohydrazide components. The synthetic route typically involves the reaction of 2-hydroxy-3,5-dinitrobenzoic acid with hydrazine to form the benzohydrazide intermediate. This intermediate is then reacted with 5-nitrofurfural to produce this compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Nifursol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Oxidationsmittel. Beispielsweise kann this compound unter sauren Bedingungen zu 3,5-Dinitrosalicylsäurehydrazid (DNSH) oxidiert werden . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung, wie z. B. DNSH, das als Marker für den Nachweis von this compound verwendet wird .
Wissenschaftliche Forschungsanwendungen
Nifursol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Veterinärmedizin wird es zur Behandlung von bakteriellen Infektionen bei Geflügel wie Kokzidiose und nekrotisierender Enteritis eingesetzt . In der Forschung wird this compound verwendet, um die Auswirkungen von Nitrofuran-Antibiotika auf das Bakterienwachstum und den Stoffwechsel zu untersuchen . Es wird auch bei der Entwicklung analytischer Methoden zur Bestimmung von Nitrofuranrückständen in Lebensmitteln eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Bakterienwachstums durch Bildung reaktiver Zwischenprodukte, die die bakterielle DNA und andere zelluläre Bestandteile schädigen . Zu den molekularen Zielstrukturen von this compound gehören bakterielle Enzyme, die an der DNA-Replikation und -Reparatur beteiligt sind. Die an seinem Wirkmechanismus beteiligten Pfade beziehen sich hauptsächlich auf die Erzeugung reaktiver Sauerstoffspezies und die anschließende oxidative Schädigung von Bakterienzellen .
Wirkmechanismus
Nifursol exerts its effects by inhibiting the growth of bacteria through the formation of reactive intermediates that damage bacterial DNA and other cellular components . The molecular targets of this compound include bacterial enzymes involved in DNA replication and repair. The pathways involved in its mechanism of action are primarily related to the generation of reactive oxygen species and the subsequent oxidative damage to bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Nifursol gehört zur Klasse der Nitrofuran-Antibiotika, zu denen auch andere Verbindungen wie Nitrofurantoin, Furazolidon, Furaltadon und Nitrofurazon gehören . Im Vergleich zu diesen ähnlichen Verbindungen ist this compound einzigartig in seinem schnellen Metabolismus zu DNSH und seiner spezifischen Verwendung in der Veterinärmedizin zur Vorbeugung von Histomonose . Andere Nitrofuran-Antibiotika werden für andere Anwendungen eingesetzt, z. B. zur Behandlung von Harnwegsinfektionen (Nitrofurantoin) oder als Wachstumspromotoren in der Tierhaltung (Furazolidon) .
Eigenschaften
CAS-Nummer |
16915-70-1 |
|---|---|
Molekularformel |
C12H7N5O9 |
Molekulargewicht |
365.21 g/mol |
IUPAC-Name |
2-hydroxy-3,5-dinitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5- |
InChI-Schlüssel |
XXUXXCZCUGIGPP-ACAGNQJTSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Aussehen |
Solid powder |
melting_point |
227 - 229 °C |
| 16915-70-1 | |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3,5-dinitrosalicylic acid-(5-nitrofurfurylidene)hydrazide nifursol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of nifursol against Histomonas meleagridis?
A1: While the exact mechanism of action remains unclear, research suggests that This compound, like other nitrofurans, inhibits bacterial enzyme systems crucial for energy metabolism. This disrupts essential cellular processes in Histomonas meleagridis, ultimately leading to parasite death. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C11H7N5O7, and its molecular weight is 337.2 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Several research papers mention utilizing various spectroscopic techniques for This compound analysis. High-performance liquid chromatography (HPLC) with diode array detection [], electron-capture gas chromatography [], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ] are commonly employed for detection and quantification.
Q4: How stable is this compound in different feed formulations?
A4: While specific data on feed stability is limited in the provided research, HPLC methods have been developed to determine This compound concentrations in various feed types, including concentrates, premixes, and finished turkey feeds, implying its stability in these matrices for a certain duration. [, ]
Q5: Does this compound exhibit any catalytic properties?
A5: The provided research focuses on the anti-histomonal activity of this compound. There is no mention of this compound acting as a catalyst in any chemical reaction.
Q6: How does the structure of this compound contribute to its anti-histomonal activity?
A6: While specific SAR studies are not described in the provided research, it is known that the nitrofuran moiety plays a crucial role in the biological activity of this class of compounds. [, ] Modifications to this structure could potentially alter its efficacy.
Q7: Are there specific formulation strategies to improve this compound's stability in feed?
A7: While the provided research primarily focuses on analytical methods and efficacy, it highlights the use of additives like butylhydroxytoluene to prevent This compound degradation during extraction. [] This suggests that specific formulation strategies might be employed to enhance its stability in feed.
Q8: How is this compound metabolized and excreted in poultry?
A8: Research indicates that This compound is metabolized into various compounds, including 3,5-dinitrosalicylic acid hydrazide (DNSAH), which serves as a marker residue for regulatory purposes. [, ] These metabolites are found in various tissues, including muscle, liver, and gizzards, and are excreted through feces. []
Q9: What is the minimum effective concentration of this compound for preventing histomoniasis in turkeys?
A9: Research shows that dietary This compound levels between 25 and 50 ppm are effective in preventing histomoniasis mortality and morbidity in turkeys. [, ]
Q10: Are there any known cases of resistance to this compound in Histomonas meleagridis?
A10: While the provided research does not specifically address This compound resistance, the emergence of histomoniasis in poultry after the ban of This compound and dimetridazole in the EU raises concerns about potential resistance development. [, ]
Q11: What are the potential toxicological concerns associated with this compound use?
A11: While not extensively discussed in the provided articles, the ban of This compound in the EU stems from concerns about potential carcinogenic effects in humans, highlighting the importance of further research into its long-term safety profile. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




